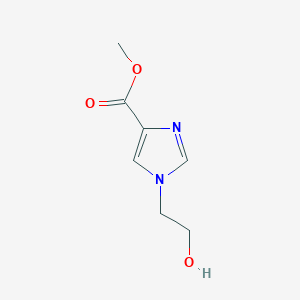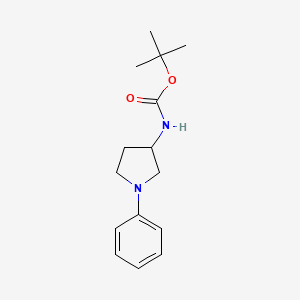
N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a phenyl group, a pyrrolidinyl group, and a dimethylethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 1-phenyl-3-pyrrolidinyl with 1,1-dimethylethyl ester under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions: N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified versions of the original compound.
科学的研究の応用
N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential uses in drug development and as a research tool for studying biological processes. In industry, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds: Similar compounds to N-(1-phenyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester include other esters and derivatives of 1-phenyl-3-pyrrolidinyl. These compounds may share some chemical properties and applications but can differ in their specific structures and effects.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool for research and industrial applications.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
tert-butyl N-(1-phenylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,18) |
InChIキー |
APZRIWGBCNABLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)

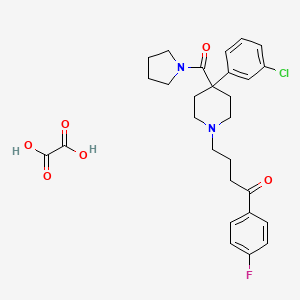


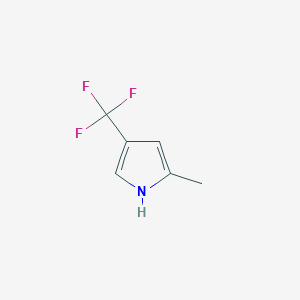

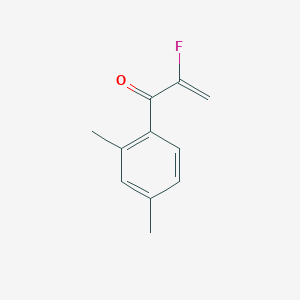
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
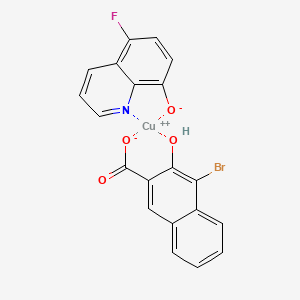
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
